molecular formula C17H14N4O5S2 B2669571 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1705983-97-6

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2669571
CAS RN: 1705983-97-6
M. Wt: 418.44
InChI Key: YOYOJHKAUIYUHJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a thiophene ring, and a 2,3-dihydrobenzo[d]oxazole-5-sulfonamide group. These groups are common in many pharmaceutical compounds and materials due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The 1,2,4-oxadiazole ring and the thiophene ring are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,4-oxadiazole ring can undergo a variety of reactions, including rearrangements into other heterocycles .

Scientific Research Applications

Synthesis and Antioxidant Activity

Researchers have developed new classes of sulfone/sulfonamide-linked bis(heterocycles), including bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) through versatile synthetic methodologies. These compounds, including variations similar to the requested compound, have been evaluated for their antioxidant activities. Methyl-substituted bis(oxadiazoles) demonstrated significant potential as antioxidant agents, indicating the importance of the sulfonamide linkage in enhancing antioxidant activity (Padmaja et al., 2014).

Antibacterial Activity and Mechanism of Action

Sulfone derivatives containing oxadiazole moieties have been studied for their antibacterial activities against rice bacterial leaf blight. These studies revealed that certain derivatives exhibit excellent antibacterial activity and have been effective in reducing rice bacterial leaf blight in both greenhouse conditions and field trials. The mechanism involves stimulating an increase in plant defense enzymes and improving plant resistance against the bacterial pathogen (Shi et al., 2015).

Antimicrobial and Antitubercular Activities

Novel sulfonyl derivatives, including thiazole-based compounds, have been synthesized and characterized for their antimicrobial and antitubercular activities. These studies have identified compounds with significant antibacterial, antifungal, and antitubercular properties, highlighting the therapeutic potential of sulfonamide-based heterocycles in combating infectious diseases (Suresh Kumar et al., 2013).

Synthesis and Biological Evaluation of Derivatives

Researchers have focused on synthesizing various sulfonamide-based derivatives, including 1,3,4-oxadiazoles, and evaluating their biological activities. These activities encompass antimicrobial, anti-inflammatory, and anti-diabetic effects. The synthesis involves creating novel series of derivatives with potential therapeutic applications, highlighting the versatility and significance of sulfonamide-based compounds in medicinal chemistry (Kavitha et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for this compound could include further studies to explore its potential uses. Given the diverse applications of compounds containing 1,2,4-oxadiazole rings , this compound could have potential uses in areas such as medicinal chemistry, material science, and more.

properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c1-21-12-8-10(4-5-13(12)25-17(21)22)28(23,24)20-11-6-7-27-14(11)16-18-15(19-26-16)9-2-3-9/h4-9,20H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYOJHKAUIYUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=C(SC=C3)C4=NC(=NO4)C5CC5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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